(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
This compound is a chiral piperidine derivative characterized by a stereospecific (S)-configuration at the second carbon of the amino-butanone backbone. Its structure includes a piperidine ring substituted at the 2-position with a [(isopropyl-methyl-amino)-methyl] group. The isopropyl-methyl-amine moiety introduces branched alkyl chains, which influence steric and electronic properties, while the piperidine core contributes to conformational flexibility.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-9-7-6-8-13(18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIIWSPRJOHYND-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, often referred to as a piperidine derivative, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C15H31N3O
- Molecular Weight : 269.43 g/mol
- CAS Number : 1307654-91-6
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Its structure allows it to engage with various receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
Key Points :
- Acts as a selective modulator of neurotransmitter systems.
- May influence mood and cognitive functions due to its interaction with dopamine receptors.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that compounds with similar piperidine structures can enhance cognitive function and reduce symptoms associated with neurodegenerative diseases.
3. Potential Therapeutic Applications
Given its structure and preliminary findings, this compound has potential applications in:
- Cognitive Enhancers : Targeting conditions like Alzheimer's disease.
- Antidepressants : Modulating neurotransmitter levels to alleviate depressive symptoms.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including (S)-2-Amino compounds, for their neuroprotective effects in vitro. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of piperidine derivatives, compounds structurally similar to (S)-2-Amino were tested against several pathogenic bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and E. coli, indicating potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperidine-based amino-ketones with variations in substituent type, position, and stereochemistry. Below is a systematic comparison with structurally analogous compounds derived from the evidence:
Structural and Functional Group Variations
Key Observations
Substituent Position: The 2-position substitution in the query compound (vs. 4-position analogs (e.g., ) may exhibit enhanced solubility due to reduced steric hindrance.
Substituent Type: Benzyl-containing analogs (e.g., ) show increased molecular weight and lipophilicity (logP ~3.5–4.0 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Stereochemical Considerations: All compounds share an (S)-configuration at the amino-butanone chiral center, critical for enantioselective interactions.
Inferred Pharmacokinetic/Pharmacodynamic Implications
- The query compound’s isopropyl-methyl-amino group balances lipophilicity and steric bulk, suggesting moderate oral bioavailability.
- Benzyl-substituted analogs (e.g., ) may exhibit prolonged half-lives due to higher protein binding but risk off-target interactions with aromatic residue-rich targets.
- 4-position analogs (e.g., ) could demonstrate faster clearance owing to reduced steric protection of the piperidine nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
